FLT3-IN-20
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H33N7O2S |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine |
InChI |
InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33) |
InChI Key |
IOMVZMIXBDMKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N |
Origin of Product |
United States |
Preparation Methods
Initial Synthesis via Suzuki Cross-Coupling
The first reported synthesis of 34f utilized a Suzuki-Miyaura cross-coupling reaction between 3-iodo-imidazo[1,2-b]pyridazine (32 ) and a phenylboronic acid derivative. This method, while straightforward, faced challenges in scalability due to low yields (15–30%) and difficulties in purifying intermediates. The reaction conditions involved palladium catalysis with bis(diphenylphosphino)ferrocene palladium(II) chloride (Pd(dppf)Cl₂) in a dioxane/water solvent system at 95°C for 4–12 hours. Despite these limitations, this route confirmed the critical role of the 3-phenyl substituent in enhancing FLT3 binding affinity.
Optimized Large-Scale Synthesis via Phenylacetaldehyde
To address scalability issues, an alternative pathway was developed starting from phenylacetaldehyde (Scheme 9 in ref.). The four-step sequence proceeds as follows:
- Bromination : Phenylacetaldehyde undergoes bromination using phosphorus tribromide (PBr₃) to yield 2-bromo-1-phenylacetaldehyde.
- Cyclization : Reaction with 3-aminopyridazine in the presence of acetic acid forms the imidazo[1,2-b]pyridazine core (43 ) in 50% yield over two steps.
- Aniline Substitution : The intermediate is treated with 4-(1-pyrrolidinylsulfonyl)aniline under basic conditions (tert-butyl potassium, THF) to introduce the sulfonamide group.
- Amine Functionalization : Final coupling with trans-1,4-diaminocyclohexane in N-methylpyrrolidone (NMP) at 210°C completes the synthesis, yielding 34f with an overall yield of 20%.
This route improved reproducibility and enabled the production of hundreds of milligrams required for in vivo studies.
Alternative Route from Thieno[3,2-d]pyrimidine Precursors
A separate approach described in independent work involved condensation of 2-((4-(1-pyrrolidinylsulfonyl)phenyl)amino)thieno[3,2-d]pyrimidin-4-amine with chloroacetic acid in tetrahydrofuran (THF). After overnight stirring, purification via flash chromatography and preparative HPLC afforded 34f as a trifluoroacetic acid (TFA) salt in 61% yield. Nuclear magnetic resonance (NMR) data confirmed the structure:
Optimization of Scale-Up and Process Efficiency
Challenges in Initial Synthetic Routes
The Suzuki cross-coupling method’s low yield stemmed from side reactions and poor solubility of intermediates. Additionally, the palladium catalyst necessitated stringent purification to avoid metal contamination in pharmaceutical applications.
Advantages of the Phenylacetaldehyde Route
The alternative pathway circumvented these issues by employing readily available starting materials and avoiding transition-metal catalysts. Key optimizations included:
- Solvent Selection : Using NMP for high-temperature aminations improved reaction homogeneity.
- Purification Strategies : Reverse-phase flash chromatography (water/acetonitrile with 0.1% formic acid) enhanced isolation of polar intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
Compound 34f was characterized using:
Chemical Reactions Analysis
Cyclization of Phenylacetaldehyde Derivatives
The brominated phenylacetaldehyde undergoes cyclization with 3-aminopyridazine via nucleophilic aromatic substitution. This step forms the imidazo[1,2-b]pyridazine core (43 ), a critical heterocyclic structure for FLT3 inhibition.
Substitution Chemistry
-
Aniline Substitution : Likely involves a nucleophilic aromatic substitution or coupling reaction to introduce the phenyl group.
-
Amine Substitution : Replaces a halide or leaving group with trans-1,4-diaminocyclohexane, a bulky substituent essential for kinase selectivity.
Key Reaction Data
Critical Analysis of Selectivity
The trans-1,4-diaminocyclohexyl substituent at position 3 enhances FLT3 selectivity by occupying a hydrophobic pocket (residues A642, K644, V675, F691, L767) in the kinase’s active site . This spatial arrangement minimizes off-target effects, such as KIT inhibition, which is avoided by avoiding interactions with KIT’s kinase domain .
Challenges and Innovations
-
Scalability : The Suzuki coupling method ( ) was replaced due to poor scalability, highlighting the need for alternative routes in drug development.
-
Kinase Selectivity : The optimized synthesis ensures high FLT3 potency (IC₅₀ = 4 nM for FLT3-ITD) while maintaining low activity against CDK2 (selectivity ratio >200) .
This synthesis strategy underscores the importance of rational drug design, balancing potency, selectivity, and practical scalability.
Scientific Research Applications
FLT3 inhibitor 34f has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
FLT3 inhibitor 34f exerts its effects by binding to the active site of the FLT3 receptor and stabilizing its inactive conformation. This inhibits the downstream signaling pathways, including the ERK and STAT5 pathways, which are involved in cell proliferation and survival . By blocking these pathways, FLT3 inhibitor 34f effectively reduces the proliferation of FLT3-mutated AML cells and induces apoptosis .
Comparison with Similar Compounds
Comparison with Similar FLT3 Inhibitors
Biochemical and Cellular Efficacy
Table 1: Biochemical IC₅₀ Values Against FLT3 Mutants
| Compound | FLT3-ITD (μM) | FLT3-D835Y (μM) | CDK2 Selectivity Ratio |
|---|---|---|---|
| 34f | 0.004 | 0.001 | >250 |
| Quizartinib | 0.002 | 0.380 | <50 |
| Gilteritinib | 0.003 | 0.005 | ~100 |
| Sorafenib | 0.020 | 0.150 | <10 |
Key Findings :
- 34f and gilteritinib show superior activity against FLT3-D835Y compared to quizartinib, which is ineffective against this mutation .
- 34f’s CDK2 selectivity ratio (>250) minimizes off-target effects, unlike quizartinib and sorafenib, which inhibit CDK2 at lower concentrations .
Table 2: Cellular GI₅₀ in AML Cell Lines
| Compound | MV4-11 (FLT3-ITD) | MOLM-13 (FLT3-ITD) | Kasumi-1 (KIT-driven) |
|---|---|---|---|
| 34f | 7 nM | 9 nM | 188 nM |
| Quizartinib | 5 nM | 8 nM | 12 nM |
| Gilteritinib | 3 nM | 6 nM | 25 nM |
| Sorafenib | 20 nM | 25 nM | 15 nM |
Key Findings :
Resistance Profile
FLT3-D835Y Mutation :
Mechanistic Insights :
- 34f binds to FLT3’s ATP-binding pocket (interacting with K614, C694, and F691) in a manner similar to type I inhibitors, enabling activity against both active and inactive kinase conformations .
- Unlike type II inhibitors (e.g., sorafenib), 34f’s binding mode avoids dependency on hydrophobic pockets altered by resistance mutations .
Synergy with Other Therapies
- Downstream Signaling : 34f suppresses STAT5 and ERK1/2 phosphorylation, similar to gilteritinib, but with more sustained MYC downregulation .
- Combination Potential: Preclinical data suggest synergy with BCL-2 inhibitors (e.g., venetoclax) and hypomethylating agents, a feature shared with gilteritinib but understudied in 34f .
Q & A
Basic Research Questions
Q. What in vitro and in vivo models are commonly used to validate the efficacy of FLT3 inhibitor 34f in AML research?
- Methodological Answer : Preclinical validation typically involves FLT3-ITD-dependent AML cell lines (e.g., MV4-11) for in vitro proliferation assays and dose-response studies. For in vivo validation, immunodeficient murine xenograft models implanted with FLT3-mutant AML cells are used to assess tumor growth inhibition and pharmacodynamic effects. Tumor volume reduction, Western blot analysis of FLT3/STAT5 phosphorylation, and plasma stability assays (e.g., liver microsome stability) are critical endpoints .
Q. How is target engagement of FLT3 inhibitor 34f confirmed experimentally?
- Methodological Answer : Target engagement is validated via immunoblotting to measure inhibition of FLT3 autophosphorylation and downstream signaling proteins (e.g., STAT5). For 34f, studies demonstrated >50% reduction in FLT3 phosphorylation at 10 nM concentrations in MV4-11 cells. Additionally, molecular docking using Schrödinger software confirms binding interactions with FLT3’s ATP-binding pocket, supported by structure-activity relationship (SAR) data .
Q. What pharmacokinetic properties are critical for FLT3 inhibitors in preclinical development?
- Methodological Answer : Plasma stability (assessed via incubation with mouse/human plasma), metabolic stability (using liver microsomes), and bioavailability are key. For 34f, >90% stability in plasma after 1 hour and moderate clearance in microsomes were reported. These properties ensure sufficient exposure in in vivo models to achieve target inhibition without significant toxicity .
Advanced Research Questions
Q. How do FLT3 mutations (e.g., D835Y, TKD) influence resistance to FLT3 inhibitors like 34f?
- Methodological Answer : Activating loop mutations (e.g., D835Y) induce conformational changes in FLT3, reducing inhibitor binding affinity. Resistance mechanisms are studied via mutagenesis screens and IC50 shifts in enzyme assays. For example, 34f’s efficacy against D835 mutants requires co-treatment with proteasome inhibitors (e.g., bortezomib) to counteract compensatory autophagy-mediated FLT3 degradation .
Q. What strategies overcome resistance to FLT3 inhibitors in relapsed/refractory AML?
- Methodological Answer : Combinatorial approaches with inhibitors of parallel pathways (e.g., RSK or Pim2 kinases) are explored. For instance, RSK inhibition synergizes with FLT3 blockade by counteracting pro-survival signals. Multi-kinase inhibitors (e.g., CG-806) targeting FLT3, BTK, and AURK also show promise in FLT3-TKD mutant AML .
Q. How can researchers design combination therapies involving FLT3 inhibitor 34f to enhance efficacy?
- Methodological Answer : Rational combinations are guided by phosphoproteomic profiling to identify co-activated pathways. For example, SYK inhibition (e.g., midostaurin) potentiates FLT3 blockade by disrupting FLT3-ITD/SYK crosstalk. Dose-escalation studies in murine models and synergy scoring (e.g., Chou-Talalay method) validate combinatorial effects .
Q. What are the challenges in translating FLT3 inhibitor efficacy from preclinical models to clinical trials?
- Methodological Answer : Discrepancies arise due to differences in FLT3 ligand levels post-chemotherapy, which reduce inhibitor bioavailability. Clinical studies must incorporate pharmacokinetic monitoring (e.g., free drug levels) and FLT3 phosphorylation status in bone marrow blasts to ensure sustained target inhibition .
Q. How should researchers address contradictory findings in FLT3 inhibitor studies (e.g., variable OS/RFS benefits)?
- Methodological Answer : Meta-analyses (e.g., I² statistics for heterogeneity, funnel plots for publication bias) reconcile discrepancies. For example, a meta-analysis of 8 trials showed FLT3 inhibitors improve OS (OR=2.85, 95% CI=2.12–3.83) but require stratification by mutation type (ITD vs. TKD) and prior therapies (e.g., allogeneic HSCT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
